molecular formula C15H14ClN5O2 B2771229 5-amino-1-(2-chlorobenzyl)-N-(furan-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 899737-04-3

5-amino-1-(2-chlorobenzyl)-N-(furan-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2771229
CAS No.: 899737-04-3
M. Wt: 331.76
InChI Key: CIJCSHISMVVHDI-UHFFFAOYSA-N
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Description

5-amino-1-(2-chlorobenzyl)-N-(furan-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C15H14ClN5O2 and its molecular weight is 331.76. The purity is usually 95%.
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Scientific Research Applications

Pharmacological Properties

Triazole derivatives have been identified to possess valuable pharmacological properties. Specifically, some compounds with structural similarities to the mentioned triazole have demonstrated anti-convulsive activity and potential utility in treating epilepsy, tension, and agitation conditions (Shelton, 1981). This highlights the broader therapeutic potential of triazole derivatives in neurological disorders.

Antimicrobial Activities

Research into azole derivatives, including triazoles, has identified their significant antimicrobial potential. For instance, the synthesis and testing of new 1,3,4-oxadiazole, 1,3-thiazolidine, and 1,2,4-triazole derivatives have shown some compounds to exhibit activity against various microorganisms (Başoğlu et al., 2013). This includes derivatives synthesized from furan-2-carbohydrazide, which share a furan component with the compound , suggesting potential antimicrobial applications.

Chemical Synthesis and Applications

The synthesis of triazole derivatives can lead to the development of peptidomimetics or biologically active compounds based on the triazole scaffold. A study demonstrated the utility of 5-amino-1,2,3-triazole-4-carboxylic acid in preparing collections of such compounds, showcasing the versatility of triazole compounds in medicinal chemistry and drug design (Ferrini et al., 2015).

Antimicrobial Agent Development

The exploration of 1H-1,2,3-triazole-4-carboxamides has led to the discovery of new antimicrobial agents. These compounds have shown moderate to good activities against primary pathogens, including both Gram-positive and Gram-negative bacterial strains, as well as fungal strains. This suggests that derivatives of the mentioned compound could be valuable in developing new antimicrobial strategies (Pokhodylo et al., 2021).

Properties

IUPAC Name

5-amino-1-[(2-chlorophenyl)methyl]-N-(furan-2-ylmethyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN5O2/c16-12-6-2-1-4-10(12)9-21-14(17)13(19-20-21)15(22)18-8-11-5-3-7-23-11/h1-7H,8-9,17H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIJCSHISMVVHDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C(=C(N=N2)C(=O)NCC3=CC=CO3)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.